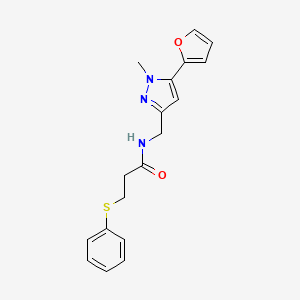
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, a pyrazole ring, and a phenylthio moiety. Its synthesis typically involves several steps:
- Formation of the Furan Ring : The furan ring can be synthesized through cyclization of suitable precursors under acidic or basic conditions.
- Synthesis of the Pyrazole Ring : This is often achieved by condensing hydrazines with 1,3-diketones or β-keto esters.
- Coupling : The furan and pyrazole rings are coupled using a linker, often through nucleophilic substitution reactions.
- Final Modification : The phenylthio group is introduced to complete the synthesis of the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, affecting cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. For example, compounds derived from a similar scaffold demonstrated broad-spectrum activity with MIC values ranging from 2.50 to 20 µg/mL against pathogens like E. coli and Aspergillus niger .
- Anti-inflammatory Effects : In vitro assays have indicated that certain derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing potential in treating inflammatory diseases .
- Anticancer Potential : Some studies suggest that compounds containing the pyrazole moiety can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further development in cancer therapy .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 2.50 - 20 µg/mL | |
| Anti-inflammatory | Human cells | IC50 for TNF-α: 10 µM | |
| Anticancer | Cancer cell lines | IC50 varies |
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of pyrazole derivatives, this compound was tested against Mycobacterium tuberculosis (MTB). The compound exhibited significant inhibition at concentrations comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Action
A recent investigation evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. Results showed substantial inhibition of inflammatory markers in vitro, suggesting therapeutic applications in conditions like rheumatoid arthritis .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-10-23-17)12-14(20-21)13-19-18(22)9-11-24-15-6-3-2-4-7-15/h2-8,10,12H,9,11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDWIDDPWCZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













